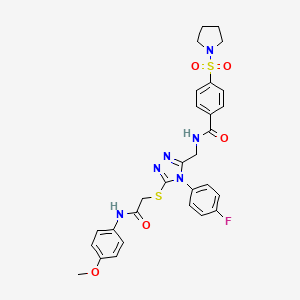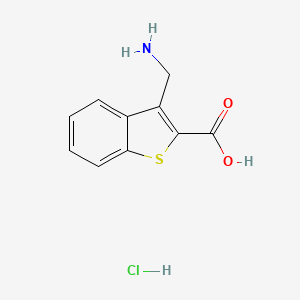
3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” is a chemical compound. It is also known as "3-(Aminomethyl)phenylboronic acid hydrochloride" . It is used as a pharmaceutical intermediate and serves as a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations .
Molecular Structure Analysis
The molecular formula of this compound is C7H11BClNO2 . The InChI string representation isInChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7 (4-6)8 (10)11;/h1-4,10-11H,5,9H2;1H . This provides a standardized way to encode the compound’s structure and can be converted into a graphical representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it is mentioned that hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . This suggests that it may participate in similar palladium-catalyzed cross-coupling reactions.Scientific Research Applications
Pharmacokinetics and Metabolism
GSK2251052, a Boron-Containing Antibiotic : A novel boron-containing antibiotic, GSK2251052, which inhibits bacterial leucyl tRNA synthetase, has been studied for its pharmacokinetics and metabolism in humans. This study revealed the compound's distribution, elimination half-life, and metabolism, highlighting its potential for treating serious Gram-negative infections. Major metabolites identified were related to the oxidation of the propanol side chain to the corresponding carboxylic acid, demonstrating significant renal elimination (Bowers et al., 2013).
Analytical Detection and Metabolite Identification
Identification of Metabolites in Human Subjects : Studies on the identification of metabolites following consumption of various foods or exposure to chemicals provide insights into metabolic pathways. For instance, the identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice are examples of how compounds are broken down and processed in the body, offering clues to the metabolism of structurally related compounds (Prior et al., 2006).
Therapeutic Applications and Biological Effects
Hyaluronic Acid Spray for Post-Surgical Recovery : The use of hyaluronic acid spray has been investigated for reducing swelling, pain, and trismus after the surgical extraction of impacted mandibular third molars. This demonstrates the application of carboxylic acid derivatives in improving post-operative recovery, indicating the broader therapeutic potential of related compounds (Koray et al., 2014).
Environmental and Occupational Exposure Monitoring
Biological Monitoring of Occupational Exposure : Research on monitoring exposure to low levels of environmental and occupational hazards, such as 1,3-butadiene, and identifying metabolites in biological samples, sheds light on the importance of detecting and understanding the impact of chemical exposure on human health. This can include the detection of specific metabolites in urine or blood as indicators of exposure (Fustinoni et al., 2004).
Safety and Hazards
Future Directions
As a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations , “3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” holds significant value in diverse scientific research applications. Its future directions could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
3-(aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCUWSVWRLILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)
![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)
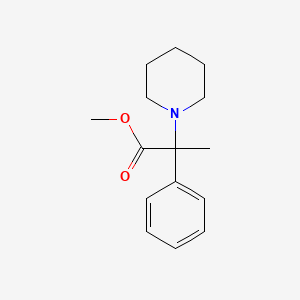
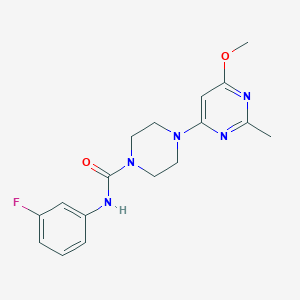
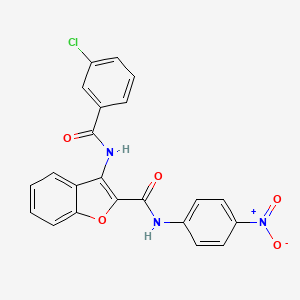
![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2815879.png)
![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)
![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)
